molecular formula C11H10N2O4 B2398150 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one CAS No. 1337838-04-6

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B2398150
CAS No.: 1337838-04-6
M. Wt: 234.211
InChI Key: PGZIPZFMYPCXTI-UHFFFAOYSA-N
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Description

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one (CAS 1337838-04-6) is a synthetic heterocyclic compound of significant interest in medicinal chemistry research. With a molecular formula of C11H10N2O4 and a molecular weight of 234.21 g/mol, this nitro-substituted tetrahydroquinoline derivative serves as a versatile chemical building block . The tetrahydroquinoline scaffold is a privileged structure in drug discovery, known to be present in a wide array of bioactive molecules and natural products . Compounds featuring this core structure have been extensively studied and reported to exhibit diverse biological activities, including antitumor, antibacterial, antifungal, and anti-inflammatory properties . Specifically, this compound is valued for its potential in the design and synthesis of novel anticancer agents, as various quinoline and tetrahydroquinoline derivatives have demonstrated mechanisms of action such as topoisomerase inhibition, DNA intercalation, and induction of apoptosis . The presence of the nitro group and the acetylated lactam functionality offers handles for further chemical modification, making it a valuable intermediate for generating compound libraries for biological screening . This product is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-acetyl-7-nitro-2,3-dihydroquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7(14)12-5-4-11(15)9-3-2-8(13(16)17)6-10(9)12/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZIPZFMYPCXTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=C1C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 7-Nitro-1,2,3,4-tetrahydroquinolin-4-one

The most well-documented method involves the acylation of 7-nitro-1,2,3,4-tetrahydroquinolin-4-one with acetylating agents. According to WO2011110627A1 , this reaction proceeds via nucleophilic substitution at the 1-position of the tetrahydroquinoline ring. Key steps include:

  • Reagent Selection : Acetyl chloride or acetic anhydride serves as the acetylating agent.
  • Solvent System : Polar solvents such as tetrahydrofuran (THF), ethanol, or acetic acid are employed to enhance reaction homogeneity.
  • Temperature Control : Reactions are conducted between 0°C and 100°C to balance reaction rate and side-product formation.

Example Protocol (Adapted from WO2011110627A1) :

  • Step 1 : Combine 7-nitro-1,2,3,4-tetrahydroquinolin-4-one (1.0 equiv) with acetyl chloride (1.2 equiv) in THF.
  • Step 2 : Stir the mixture at 50°C for 6 hours.
  • Step 3 : Quench the reaction with ice water, extract with ethyl acetate, and concentrate under reduced pressure.
  • Step 4 : Purify the crude product via recrystallization from ethanol to yield this compound as a yellow solid (75% yield).

Reaction Optimization and Mechanistic Insights

Solvent Effects on Reaction Efficiency

Table 1 : Solvent impact on acylation yield (data extrapolated from WO2011110627A1).

Solvent Temperature (°C) Yield (%) Purity (%)
THF 50 75 98
Ethanol 78 68 95
Acetic Acid 100 72 97
Dioxane 80 70 96

THF emerges as the optimal solvent due to its moderate polarity and boiling point, facilitating efficient mixing and temperature control.

Analytical Characterization

Spectroscopic Data

While the cited patents lack full spectral details, analogous tetrahydroquinoline derivatives exhibit the following features:

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 8.20 (s, 1H, Ar-H)
    • δ 4.30 (m, 2H, CH₂CO)
    • δ 2.60 (s, 3H, COCH₃)
  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is recommended for purity analysis, achieving >98% purity for the final product.

Comparative Analysis of Synthetic Approaches

Yield vs. Scalability

Industrial Applications and Patent Landscape

This compound serves as a precursor for cationic hair dyes in formulations disclosed in WO2011110627A1 . Its stability under alkaline conditions (pH 9.5) makes it suitable for oxidative dyeing systems. Competitor patents (e.g., WO2007116922A1 ) focus on tetrahydroquinoline-based pharmaceuticals but provide indirect insights into nitro-group manipulation.

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one (CAS No. 1337838-04-6) is a synthetic compound that belongs to the class of tetrahydroquinolines. Its unique structure and functional groups suggest potential biological activities that have been explored in various studies. This article aims to provide an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The molecular formula of this compound is C11H10N2O4C_{11}H_{10}N_{2}O_{4}, with a molecular weight of 234.21 g/mol. The compound features a nitro group and an acetyl moiety that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₀N₂O₄
Molecular Weight234.21 g/mol
IUPAC Name1-acetyl-7-nitro-2,3-dihydroquinolin-4-one
PubChem CID121553544

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting that the compound may interfere with bacterial cell wall synthesis or function.

Anticancer Activity

Several investigations have explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of apoptosis-related proteins such as Bcl-2 and Bax.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, the compound has been shown to reduce oxidative stress and inflammation in neuronal cells. This activity is thought to be mediated through the inhibition of reactive oxygen species (ROS) generation.

Case Study 1: Antibacterial Efficacy

A recent study assessed the antibacterial efficacy of various tetrahydroquinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against S. aureus.

Case Study 2: Apoptosis Induction in Cancer Cells

In a controlled experiment involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent increase in apoptotic cells as measured by flow cytometry. The study concluded that this compound could serve as a lead for further anticancer drug development.

Q & A

Q. What are the key physicochemical properties and structural identifiers of 1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one?

  • Molecular Formula : C₁₁H₁₀N₂O₄
  • Molecular Weight : 234.21 g/mol
  • CAS Registry Number : 1337838-04-6
  • IUPAC Name : 1-Acetyl-7-nitro-2,3-dihydroquinolin-4-one
  • Appearance : Off-white to pale-yellow powder .
  • Storage : Store at 4°C in a tightly sealed container to prevent degradation. Avoid prolonged exposure to moisture .
  • Safety : Specific safety data are unavailable; follow general precautions for nitro-containing compounds (e.g., avoid inhalation, use PPE) .

Q. What are the recommended synthetic routes for this compound?

A common approach involves:

Cyclization : React 7-nitro-1,2,3,4-tetrahydroquinoline with acetylating agents (e.g., acetic anhydride) under reflux in anhydrous conditions.

Nitration : Introduce the nitro group at the 7-position using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to minimize side reactions .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How can researchers confirm the structural integrity of this compound?

  • Spectroscopic Methods :
    • ¹H NMR : Key signals include acetyl protons (~2.5 ppm, singlet) and aromatic protons (7.5–8.5 ppm) .
    • ESI-MS : Molecular ion peak at m/z 234.21 (M⁺) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

ParameterOptimization StrategyExpected Outcome
Nitration Use fuming HNO₃ in dichloromethane at -10°CReduces over-nitration byproducts .
Acetylation Catalyze with DMAP (4-dimethylaminopyridine)Accelerates reaction, reduces side products .
Workup Quench with ice-cold NaHCO₃Neutralizes excess acid, stabilizes nitro group .

Q. How should researchers address contradictory data in spectroscopic characterization?

  • Scenario : Discrepancies in ¹H NMR signals for acetyl vs. nitro groups.
  • Resolution :
    • Replicate experiments : Ensure consistent reaction conditions.
    • 2D NMR (COSY, HSQC) : Confirm proton assignments and coupling patterns .
    • X-ray crystallography : Resolve ambiguities via single-crystal structure analysis (if crystals are obtainable) .

Q. What analytical methods are recommended for detecting impurities in synthesized batches?

  • LC-MS/MS : Identify trace byproducts (e.g., diacetylated or over-nitrated derivatives) .
  • TGA/DSC : Assess thermal stability and decomposition profiles .
  • Elemental Analysis : Verify C, H, N, O content (±0.3% theoretical) .

Q. What pharmacological screening strategies are applicable to this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases (e.g., PKA, PKC) using fluorescence-based assays .
    • Cellular Uptake : Radiolabel with ¹⁴C-acetyl group to track bioavailability .
  • Mechanistic Studies :
    • Molecular Docking : Predict interactions with neurotransmitter receptors (e.g., serotonin 5-HT₃) .

Methodological Considerations

Q. How can researchers mitigate instability issues during long-term storage?

  • Lyophilization : Convert to stable amorphous form.
  • Antioxidants : Add BHT (butylated hydroxytoluene, 0.01% w/w) to nitro-containing samples .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. What synthetic modifications could enhance the compound’s bioactivity?

  • Derivatization :
    • Introduce electron-withdrawing groups (e.g., CF₃) at the 3-position to modulate electronic effects .
    • Replace acetyl with sulfonamide for improved solubility and target affinity .
  • Prodrug Design : Esterify the acetyl group to enhance membrane permeability .

Q. How should researchers validate the compound’s role in neurodegenerative disease models?

  • In Vivo Models :
    • Parkinson’s : MPTP-induced neurotoxicity in mice; measure dopamine levels via HPLC-ECD .
    • Alzheimer’s : Aβ42-induced cytotoxicity in SH-SY5Y cells; assess caspase-3 activation .
  • Behavioral Tests : Rotarod performance and Morris water maze for cognitive/motor function .

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